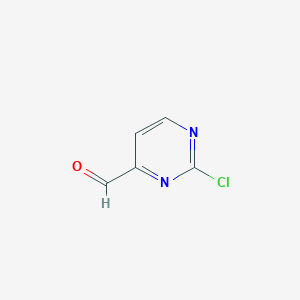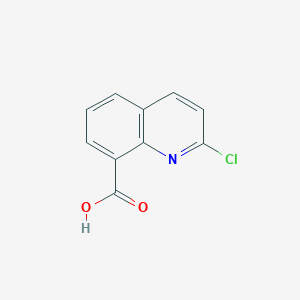
2-Chlor-8-Chinolincarbonsäure
Übersicht
Beschreibung
“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat als Grundbaustein in der Arzneimittelentwicklung aufgrund seiner breiten Palette an Bioaktivität erhebliche Aufmerksamkeit erhalten . Verbindungen, die einen Chinolin-Grundbaustein enthalten, zeigen eine breite Palette therapeutischer Eigenschaften, darunter antimalaria, antitumoral und antimikrobiell .
Arzneimittelentwicklung
Chinolin ist ein unbestreitbarer Pharmakophor aufgrund seiner enormen Vorteile in der medizinisch-chemischen Forschung und anderen wertvollen Bereichen des menschlichen Strebens . Die jüngsten in vivo und in vitro Screenings, die von Wissenschaftlern berichtet wurden, könnten den Weg für die Entwicklung neuer Medikamente ebnen .
Organische Synthese
Chinolin ist zu einer essentiellen heterocyclischen Verbindung geworden, da es vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie findet . Es spielt eine wichtige Rolle im Bereich der medizinischen Chemie .
Grüne Reaktionsprotokolle
Übergangsmetallkatalysierte Reaktionen, metallfreie ionische Flüssigkeiten vermittelte Reaktionen, Ultraschallbestrahlungsreaktionen und grüne Reaktionsprotokolle sind auch nützlich für den Aufbau und die Funktionalisierung von Chinolin .
Safety and Hazards
The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline motifs, which 2-chloroquinoline-8-carboxylic acid is a part of, have been recognized for their broad spectrum of bioactivity . This suggests that 2-Chloroquinoline-8-carboxylic acid may interact with multiple targets in the body.
Mode of Action
It’s known that quinoline motifs can undergo various chemical reactions, including substitution reactions . This suggests that 2-Chloroquinoline-8-carboxylic acid may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Quinoline motifs are known to be involved in a variety of biological and pharmacological applications . This suggests that 2-Chloroquinoline-8-carboxylic acid may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the broad bioactivity of quinoline motifs , it’s likely that 2-Chloroquinoline-8-carboxylic acid has multiple effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-54-1 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

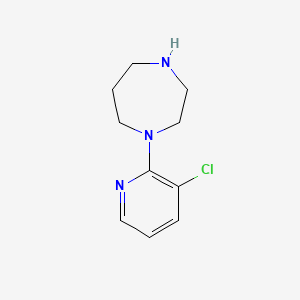
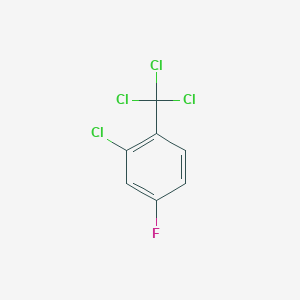
![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)

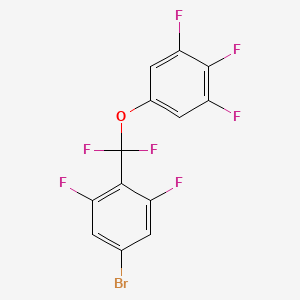
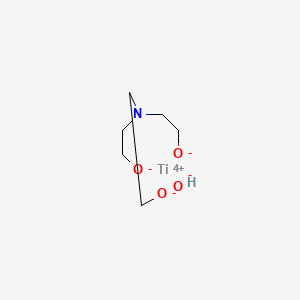
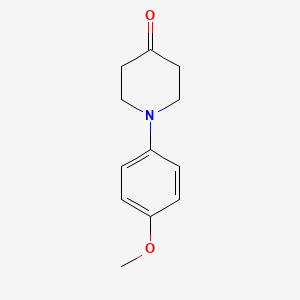
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)
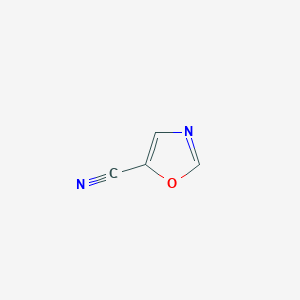

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
